molecular formula C21H19N3OS2 B2456196 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 681276-84-6

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2456196
CAS No.: 681276-84-6
M. Wt: 393.52
InChI Key: JIVVUXFWFLDPMZ-UHFFFAOYSA-N
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Description

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, a thiazole ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves a multi-step process:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the indole derivative with a suitable thiol compound under basic conditions.

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a thioamide with α-haloketones or α-haloesters.

    Final Coupling Reaction: The final step involves coupling the thioether-linked indole derivative with the thiazole ring under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring and the indole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives of the thiazole ring and carbonyl groups.

    Substitution: Substituted indole and thiazole derivatives.

Scientific Research Applications

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Biology: It serves as a probe to investigate biological processes and molecular interactions.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core and thiazole ring contribute to its binding affinity and specificity. The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the indole core, thiazole ring, and thioether linkage. These structural elements contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS2/c1-15-6-8-16(9-7-15)12-24-13-19(17-4-2-3-5-18(17)24)27-14-20(25)23-21-22-10-11-26-21/h2-11,13H,12,14H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVVUXFWFLDPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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